molecular formula C14H12ClN5O B2942221 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide CAS No. 1090744-76-5

2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide

Cat. No.: B2942221
CAS No.: 1090744-76-5
M. Wt: 301.73
InChI Key: DHXYZAWLZBAJBV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridine structure. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the chloro group to a hydrogen atom.

  • Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • N-oxide: : Resulting from the oxidation of the pyridine ring.

  • Hydrogenated product: : Resulting from the reduction of the chloro group.

  • Substituted derivatives: : Resulting from the substitution reactions with different nucleophiles or electrophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core is valuable in the construction of pharmaceuticals, agrochemicals, and materials with unique properties.

Biology

In biological research, 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit antiviral, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)pyridine-4-carboxamide

  • 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)pyridine-4-carboxamide

  • 2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butyl)pyridine-4-carboxamide

Uniqueness

2-Chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide is unique due to its specific ethyl group attached to the triazolopyridine core

Properties

IUPAC Name

2-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O/c1-9(13-19-18-12-4-2-3-7-20(12)13)17-14(21)10-5-6-16-11(15)8-10/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXYZAWLZBAJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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